
2-Ethyl-3-Hydroxy-6-Methylpyridin
Übersicht
Beschreibung
Emoxipin, auch bekannt als 2-Ethyl-6-methyl-3-hydroxypyridin, ist eine chemische Verbindung mit bemerkenswerten antioxidativen und membranprotektiven Eigenschaften. Es wurde erstmals von L.D. Smirnov und K.M. Dumayev synthetisiert und wurde hauptsächlich in Russland untersucht und eingesetzt . Emoxipin ist bekannt für seine potenziellen therapeutischen Wirkungen, darunter anxiolytische, anti-stress-, anti-alkoholische, antikonvulsive, nootropische, neuroprotektive und entzündungshemmende Wirkungen .
Herstellungsmethoden
Emoxipin kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2-Methyl-3-hydroxypyridin mit Ethylbromid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt und das Produkt durch Umkristallisation gereinigt . Industrielle Produktionsverfahren für Emoxipin umfassen ähnliche Synthesewege, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
One of the primary applications of 2-Ethyl-3-hydroxy-6-methylpyridine is its neuroprotective effect. Studies have shown that this compound can mitigate ischemic injuries in the retina. In a rat model of retinal ischemia-reperfusion, administration of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate significantly improved retinal microcirculation and reduced ischemic damage. The results indicated a marked increase in retinal blood flow and improved electroretinographic responses compared to control groups .
Table 1: Effects on Retinal Microcirculation
Treatment | Median Perfusion Units | Statistical Significance |
---|---|---|
Control | 690 | - |
Nicotinic Acid | 674 | p = 0.0002 |
Emoxipine | 674 | p = 0.0002 |
2-Ethyl-3-hydroxy-6-methylpyridine | 747 | p = 0.0002 |
Cardiovascular Applications
The compound has also been explored for its cardiovascular benefits. It has been reported to enhance myocardial metabolism and improve blood circulation. Specifically, it has been noted for its antioxidant properties that help reduce oxidative stress, which is crucial in managing cardiovascular diseases .
In clinical settings, Mexidole has been used to treat conditions such as myocardial ischemia by improving the heart's energy metabolism and reducing the incidence of arrhythmias .
Retinal Ischemia Study
A study focused on the retinoprotective effects of 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrated that treatment led to significant improvements in retinal function post-ischemia. The study utilized various assessment techniques including ophthalmoscopy and laser Doppler flowmetry to measure outcomes .
Cardiovascular Application Study
In another study, the impact of Mexidole on patients with chronic ischemic heart disease was evaluated. The findings suggested that patients receiving this treatment showed improved exercise tolerance and reduced angina episodes compared to those on standard therapy alone .
Wirkmechanismus
Target of Action
The primary targets of 2-Ethyl-3-hydroxy-6-methylpyridine are the cardiovascular system and the retinal tissues . It has been shown to have a protective effect on the cardiovascular system in a mouse myocardial ischemia model . It also has a retinoprotective effect in a rat model of retinal ischemia–reperfusion .
Mode of Action
The compound interacts with its targets by releasing nitric oxide (NO) and preventing oxidative stress (OS). It suppresses the lipid peroxidation process, exhibits antiradical activity, and inhibits the mitochondrial membrane-bound monoamine oxidase A (MAO-A) . It also increases the production of nitric oxide in cells, similar to nicorandil .
Biochemical Pathways
The compound affects the pathways related to oxidative stress and nitric oxide bioavailability. Oxidative stress plays a key role in the development of cardiovascular diseases through reactive oxygen species (ROS)-induced reduction of nitric oxide bioavailability, ROS-induced inflammation, and ROS-induced mitochondrial dysfunction . The compound, like mexidol, protects iron-sulfur clusters of the mitochondrial respiratory chain in heart, brain, and liver tissues of animals against oxidative damage .
Pharmacokinetics
It’s known that the compound has a protective effect when administered at a dose of 10 mg/kg and 3.8 mg/kg in different studies, indicating its bioavailability.
Result of Action
The administration of 2-Ethyl-3-hydroxy-6-methylpyridine reduces the number of ischemic fibers and protects cardiomyocytes against ischemia injury . It also prevents the development of ischemic injuries in the fundus and leads to an increase in the retinal microcirculation level .
Action Environment
The environment can influence the action, efficacy, and stability of 2-Ethyl-3-hydroxy-6-methylpyridine. It’s worth noting that the compound has shown effectiveness in animal models under induced conditions of oxidative stress and nitric oxide deficiency .
Biochemische Analyse
Biochemical Properties
2-Ethyl-3-hydroxy-6-methylpyridine has been shown to interact with various enzymes and proteins. It has been found to have a protective effect on the cardiovascular system in a mouse myocardial ischemia model . This compound has been shown to suppress the lipid peroxidation process, exhibit antiradical activity, and inhibit the mitochondrial membrane-bound monoamine oxidase A (MAO-A) .
Cellular Effects
The effects of 2-Ethyl-3-hydroxy-6-methylpyridine on cells have been studied in various contexts. It has been found to have a protective effect against ischemia injury in cardiomyocytes . It also has a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-3-hydroxy-6-methylpyridine involves its ability to release nitric oxide (NO) and prevent oxidative stress . It has been shown to interact with biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of 2-Ethyl-3-hydroxy-6-methylpyridine over time in laboratory settings have been studied. It has been found to have a protective effect against myocardial ischemia in mice, reducing the number of ischemic fibers and protecting cardiomyocytes against ischemia injury .
Dosage Effects in Animal Models
In animal models, the effects of 2-Ethyl-3-hydroxy-6-methylpyridine have been found to vary with different dosages. At a dose of 3.8 mg/kg, it has been found to have a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .
Vorbereitungsmethoden
Emoxipin can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-3-hydroxypyridine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods for emoxipin involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Emoxipin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Emoxipin, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Emoxipin wird oft mit anderen ähnlichen Verbindungen verglichen, wie z. B. Pyridoxin (Vitamin B6), Reamberin und Mexidol . Während all diese Verbindungen einige strukturelle Ähnlichkeiten aufweisen, ist Emoxipin einzigartig in seinem breiten Spektrum an pharmakologischen Wirkungen und seinen spezifischen antioxidativen und membranprotektiven Eigenschaften . Pyridoxin ist in erster Linie für seine Rolle im Stoffwechsel bekannt, während Reamberin und Mexidol ebenfalls wegen ihrer antioxidativen und neuroprotektiven Wirkungen eingesetzt werden . Emoxipins einzigartige Kombination von Eigenschaften macht es besonders effektiv bei der Behandlung einer Vielzahl von Erkrankungen .
Biologische Aktivität
2-Ethyl-3-hydroxy-6-methylpyridine (EHMP) is a compound belonging to the class of 3-hydroxypyridines, which has garnered attention for its various biological activities, particularly in the fields of neuroprotection and retinoprotection. This article reviews the biological activity of EHMP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Biological Activity
EHMP has been primarily studied for its antioxidant , antiapoptotic , and neuroprotective properties. Its derivatives, such as 2-ethyl-3-hydroxy-6-methylpyridine-N-acetyltaurinate (EHMP-NAT), have shown promising results in preclinical studies.
- Antioxidant Activity : EHMP exhibits antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses. This effect is crucial in mitigating oxidative stress, which is implicated in various neurodegenerative conditions and retinal diseases.
- Neuroprotection : Studies have demonstrated that EHMP can protect neurons from excitotoxicity induced by glutamate, a significant factor in neuronal damage associated with ischemia-reperfusion injury .
- Regulation of Apoptosis : EHMP influences apoptotic pathways by modulating the expression of key proteins such as caspase-3, NF-κB, and p53. In models of retinal ischemia-reperfusion injury, treatment with EHMP-NAT resulted in decreased expression of these pro-apoptotic markers compared to untreated controls .
Retinoprotective Effects
A significant study evaluated the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia-reperfusion. The findings indicated:
- Increased Retinal Microcirculation : The treatment group showed a median microcirculation level of 747 perfusion units compared to lower levels in control groups (690 perfusion units for nicotinic acid and 674 for Emoxipine) .
- Improved Electroretinography (ERG) Results : The b-wave amplitude and b/a ratio significantly increased in the EHMP-treated group, indicating enhanced retinal function post-treatment .
Gene Expression Analysis
A detailed analysis of gene expression changes highlighted:
Group | Caspase-3 Expression | NF-κB p65 Expression | p53 Expression |
---|---|---|---|
Control | Baseline | Baseline | Baseline |
Ischemia-Reperfusion | Increased | Increased | Increased |
EHMP-NAT Treatment | Decreased (2.3x) | Decreased (1.6x) | Decreased (1.6x) |
Emoxipine Treatment | Decreased (24.6%) | Decreased (1.3x) | Decreased (1.2x) |
This table summarizes the effects of pharmacological correction with EHMP-NAT compared to control groups under ischemic conditions .
Eigenschaften
IUPAC Name |
2-ethyl-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGDYIGSCHWQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13258-59-8 (mono-hydrochloride) | |
Record name | Emoxipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40178313 | |
Record name | Emoxipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-75-2 | |
Record name | Emoxipin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emoxipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emoxipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-6-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMOXYPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that 2-Ethyl-3-hydroxy-6-methylpyridine could protect against retinal ischemia-reperfusion injury?
A1: Studies employing a rat model of retinal ischemia-reperfusion injury, induced by elevated intraocular pressure, have shown promising results. Administration of 2-Ethyl-3-hydroxy-6-methylpyridine led to significant improvements in retinal microcirculation, as measured by laser Doppler flowmetry [, ]. Furthermore, electroretinography revealed enhanced retinal function, evidenced by an increase in the b-wave amplitude and b/a coefficient [, ]. These findings suggest a potential protective effect against retinal damage caused by ischemia-reperfusion.
Q2: What are the proposed mechanisms behind the retinoprotective effects of 2-Ethyl-3-hydroxy-6-methylpyridine?
A2: Research suggests that 2-Ethyl-3-hydroxy-6-methylpyridine's retinoprotective action might involve the modulation of apoptosis-related pathways. Treatment with this compound in a rat model of retinal ischemia-reperfusion injury led to a significant downregulation of caspase-3, NF-κB p65, and p53 gene expression in the retina []. This downregulation suggests an anti-apoptotic effect, potentially contributing to the observed protection against retinal damage.
Q3: How does the efficacy of 2-Ethyl-3-hydroxy-6-methylpyridine compare to other compounds in preclinical models of retinal ischemia-reperfusion?
A3: Studies comparing 2-Ethyl-3-hydroxy-6-methylpyridine to emoxipine and taurine in a rat model of retinal ischemia-reperfusion injury showed that it might offer superior protection []. While all three compounds demonstrated some level of retinoprotection, 2-Ethyl-3-hydroxy-6-methylpyridine exhibited more pronounced improvements in retinal microcirculation, functional recovery (as assessed by electroretinography), and suppression of pro-apoptotic gene expression compared to the other two agents.
Q4: Is there evidence suggesting 2-Ethyl-3-hydroxy-6-methylpyridine might be beneficial for conditions beyond retinal ischemia?
A4: Yes, research indicates potential benefits for endothelial function. In a study using an L-NAME-induced model of endothelial dysfunction, 2-Ethyl-3-hydroxy-6-methylpyridine demonstrated a significant endothelioprotective effect, evidenced by a reduction in the coefficient of endothelial dysfunction []. This effect was even more pronounced than that observed with picamilon, another compound known for its potential benefits in similar conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.